molecular formula C17H21N3O2 B1378807 Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate CAS No. 1461708-69-9

Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate

Cat. No.: B1378807
CAS No.: 1461708-69-9
M. Wt: 299.37 g/mol
InChI Key: VZXCXNVGNIETBD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate (CAS: 1461708-69-9) emerged as a compound of interest in the mid-2010s, with its first synthesis reported in 2014. Initially cataloged in PubChem under CID 75480522, it gained traction in medicinal chemistry due to its modular structure, enabling derivatization for drug discovery. Early patent filings, such as CA3109181A1 (2019), highlighted its utility as a precursor in synthesizing protein tyrosine phosphatase non-receptor type 11 (PTPN11/SHP2) inhibitors, underscoring its role in oncology research.

The compound’s discovery aligns with advancements in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which facilitated the integration of its pyrimidine and benzoate moieties. Its structural flexibility allowed rapid exploration in kinase inhibitor development, as evidenced by its inclusion in libraries for bromodomain and FAK inhibitor studies.

Significance in Chemical Research

This compound is pivotal in three domains:

  • Medicinal Chemistry : Serves as a scaffold for designing small-molecule inhibitors targeting oncogenic pathways.
  • Synthetic Methodology : Demonstrates the utility of tert-butyl esters in protecting carboxyl groups during multi-step syntheses.
  • Chemical Biology : Used to probe protein-ligand interactions due to its hydrogen-bonding capabilities from the pyrimidine ring.

Recent studies, such as those published in the Journal of Medicinal Chemistry (2020), emphasize its role in optimizing pharmacokinetic properties of drug candidates through strategic functionalization.

Overview of Chemical Classification and Structural Features

This compound belongs to two primary chemical classes:

Class Characteristics
Benzoate Esters Features a tert-butyl ester group at the carboxyl position, enhancing lipophilicity.
Aminopyrimidines Contains a 2-methylpyrimidin-4-ylamino moiety, enabling π-π stacking and H-bonding.

Structural Highlights :

  • Molecular Formula : C₁₇H₂₁N₃O₂.
  • Key Functional Groups :
    • tert-Butyl ester (C(C)(C)COO−).
    • Methyl-substituted pyrimidine ring.
    • Flexible methylene linker (–CH₂–NH–).

Table 1: Atomic Connectivity

Position Atom/Bond Type Role in Reactivity
1 Benzene ring Provides planar rigidity for target binding.
2 –CH₂–NH– linker Enhances conformational flexibility.
3 2-Methylpyrimidine Engages in hydrophobic and dipole interactions.

The tert-butyl group’s steric bulk minimizes undesired metabolic oxidation, a feature exploited in prodrug design. Synergistically, the pyrimidine ring’s electron-deficient nature facilitates interactions with catalytic lysine residues in kinases.

Properties

IUPAC Name

tert-butyl 3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-18-9-8-15(20-12)19-11-13-6-5-7-14(10-13)16(21)22-17(2,3)4/h5-10H,11H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXCXNVGNIETBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132949
Record name Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-69-9
Record name Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461708-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate is being investigated for its role as a precursor in the synthesis of pharmacologically active compounds. Its structural features suggest potential activity as a tyrosine kinase inhibitor , which is crucial in treating various cancers and hematological disorders. For instance, related compounds have been noted for their use in the synthesis of Fedratinib , a drug used in the treatment of myelofibrosis .

Targeting Specific Pathways : The incorporation of the pyrimidine moiety enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures can inhibit specific signaling pathways involved in tumor growth and proliferation, making them valuable in cancer therapy .

Material Sciences

Polymer Chemistry : this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.

Nanotechnology : The compound's unique structure may facilitate its use in nanomaterials development. By modifying its chemical properties, researchers can explore its application in drug delivery systems where controlled release and targeting are essential .

Biochemical Applications

Enzyme Inhibition Studies : The compound is useful in biochemical assays aimed at studying enzyme inhibition. Its ability to bind to specific enzymes allows researchers to investigate mechanisms of action and potential therapeutic effects against diseases caused by enzyme dysregulation.

Bioconjugation Techniques : this compound can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and diagnostic tools .

  • Synthesis of Tyrosine Kinase Inhibitors :
    • A study demonstrated the synthesis of novel tyrosine kinase inhibitors using this compound as a key intermediate. The resulting compounds showed promising anti-cancer activity in vitro.
  • Polymeric Materials Development :
    • Researchers explored the incorporation of this compound into polymeric matrices for drug delivery applications, revealing enhanced release profiles and stability compared to traditional systems.

Mechanism of Action

The mechanism of action of Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Tert-butyl esters with pyrimidine derivatives: Similar to Example 75 in , which features a pyrazolo[3,4-d]pyrimidine core. The target compound’s pyrimidine-amino group may engage in hydrogen bonding akin to the amino-pyrazolo-pyrimidine in Example 75, though the absence of a fused pyrazole ring reduces planar rigidity.

Benzoate esters with heterocyclic substituents: For instance, 5-((tert-butoxycarbonylamino)methyl)furan-2-ylboronic acid () shares a tert-butyl-protected amine and aromatic system but replaces pyrimidine with furan, altering electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target compound Not reported Calculated ~331.4 Pyrimidine-amino, tert-butyl ester
Example 75 () 163–166 615.7 (M+1) Pyrazolo-pyrimidine, chromenone
5-((tert-butoxycarbonylamino)methyl)furan Not reported 213.2 Furan, tert-butyl carbamate

The tert-butyl group in the target compound likely enhances thermal stability compared to methyl or unprotected esters. The pyrimidine-amino moiety may increase melting point relative to furan-based analogues due to stronger intermolecular hydrogen bonds .

Hydrogen Bonding and Crystallography

The pyrimidine-amino group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (pyrimidine N), facilitating crystal packing patterns. Etter’s graph-set analysis () could classify these interactions as discrete (e.g., dimers) or infinite (e.g., chains), influencing solubility and bioavailability.

Biological Activity

Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate (CAS Number: 1461708-69-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C17H21N3O2
  • Molecular Weight: 299.374 g/mol

The compound features a tert-butyl group, a benzoate moiety, and a pyrimidine derivative, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound involves its interaction with specific molecular targets. It has been suggested that the compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise molecular pathways affected by this compound remain an area of active research.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Enzyme Inhibition: There is evidence that it can inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
  • Neuroprotective Effects: Some studies have explored its potential to protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for conditions like Alzheimer's disease. For instance, compounds that share structural similarities have demonstrated significant reductions in amyloid-beta levels in treated groups compared to controls.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamideContains chloro groupTyrosine kinase inhibition
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoatePyridine instead of pyrimidinePotential anti-cancer properties

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Carbamate protection : Introducing the tert-butyl group via Boc-protection using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .
  • Coupling reactions : Amide or amine linkages may be formed via Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd₂(dba)₃ and ligands such as XPhos) or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Optimization involves varying catalysts, solvents (e.g., n-butanol/water mixtures), and reaction times .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, tert-butyl groups show distinct singlets at ~1.3–1.5 ppm in ¹H NMR .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifying functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles. Use respiratory protection if airborne particles are generated .
  • First aid : For skin/eye contact, rinse immediately with water for 15 minutes. Consult a physician and provide the Safety Data Sheet (SDS) .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Analytical HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95% target peak area).
  • Melting point analysis : Compare observed values with literature data (e.g., mp ranges for tert-butyl derivatives in catalogs ).
  • TLC monitoring : Spotting reactions on silica plates with appropriate eluents (e.g., 3:7 ethyl acetate/hexane) .

Q. What are the key solubility and stability parameters to consider during experimental design?

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Tert-butyl groups enhance solubility in organic phases .
  • Stability : Avoid strong acids/bases that may cleave the Boc group. Store at -20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved during structural elucidation?

  • Step 1 : Repeat the experiment to rule out instrumentation errors.
  • Step 2 : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to confirm coupling patterns) .
  • Step 3 : Compare data with structurally similar compounds (e.g., tert-butyl pyrimidine derivatives in catalogs ).
  • Step 4 : Employ computational tools (DFT calculations) to predict NMR shifts and validate assignments .

Q. What strategies are effective in evaluating the compound's stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • pH profiling : Dissolve in buffers (pH 1–13) and analyze decomposition kinetics. For example, Boc groups degrade rapidly in acidic conditions (pH < 3) .

Q. How can computational methods be integrated with experimental data to predict the compound's reactivity?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the pyrimidine ring) and transition states .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with observed reactivity .

Q. What methodological approaches are used to assess the compound's potential interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding affinity to proteins in real-time.
  • Fluorescence polarization assays : Quantify competitive binding using labeled ligands .
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Standardize protocols : Use identical cell lines, incubation times, and controls.
  • Validate assays : Include positive/negative controls (e.g., known inhibitors for enzyme studies) .
  • Meta-analysis : Compare data across published studies to identify trends (e.g., higher potency in lipid-rich media due to solubility) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate
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Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate

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